molecular formula C18H20FN5O B11130820 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11130820
M. Wt: 341.4 g/mol
InChI Key: IQDFABAZSUOSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide is a synthetic compound that features an indole ring substituted with a fluorine atom, a pyrimidine ring, and a butanamide chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor . The pyrimidine ring is then attached through nucleophilic substitution reactions, and the butanamide chain is introduced via amide bond formation using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions . The pyrimidine ring can further contribute to the compound’s biological activity by interacting with nucleic acids and proteins .

Properties

Molecular Formula

C18H20FN5O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

InChI

InChI=1S/C18H20FN5O/c19-15-5-4-14-6-11-24(16(14)13-15)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23)

InChI Key

IQDFABAZSUOSEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.